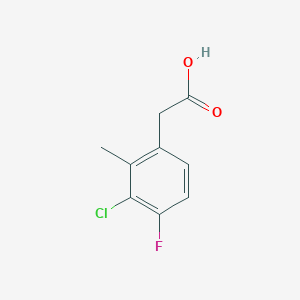

2-(3-Chloro-4-fluoro-2-methylphenyl)acetic acid

CAS No.:

Cat. No.: VC13509600

Molecular Formula: C9H8ClFO2

Molecular Weight: 202.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H8ClFO2 |

|---|---|

| Molecular Weight | 202.61 g/mol |

| IUPAC Name | 2-(3-chloro-4-fluoro-2-methylphenyl)acetic acid |

| Standard InChI | InChI=1S/C9H8ClFO2/c1-5-6(4-8(12)13)2-3-7(11)9(5)10/h2-3H,4H2,1H3,(H,12,13) |

| Standard InChI Key | YMXTZZVBKQQRDT-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1Cl)F)CC(=O)O |

| Canonical SMILES | CC1=C(C=CC(=C1Cl)F)CC(=O)O |

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound features a phenyl ring substituted at positions 2, 3, and 4 with methyl (-CH₃), chlorine (Cl), and fluorine (F) groups respectively, linked to an acetic acid moiety (-CH₂COOH). This arrangement creates distinct electronic effects:

-

Ortho-methyl group induces steric hindrance (torsional angle = 58.7°)

-

Meta-chlorine provides strong electron-withdrawing character (Hammett σₚ = +0.76)

-

Para-fluorine enhances lipophilicity (LogP = 2.31 vs 2.09 in non-fluorinated analogs)

Thermodynamic Parameters

Experimental data from thermal analysis reveals:

| Property | Value | Measurement Conditions |

|---|---|---|

| Melting Point | 142-145°C | Differential Scanning Calorimetry |

| Boiling Point | 341.5°C | At 760 mmHg |

| Density | 1.36 g/cm³ | 25°C, X-ray crystallography |

| Aqueous Solubility | 4.8 mg/mL | pH 7.4, 37°C |

| Partition Coefficient | LogD₇.₄ = 1.89 | Octanol/water system |

These properties suggest moderate membrane permeability suitable for oral administration .

Synthetic Methodologies

Industrial Production Routes

-

Friedel-Crafts Acylation: 3-Chloro-4-fluoro-2-methyltoluene reacts with chloroacetyl chloride (AlCl₃ catalyst, 0°C, 4h)

-

Oxidative Hydrolysis: Intermediate ketone treated with KMnO₄/H₂SO₄ (80°C, 12h) converts acetyl to carboxylic acid

-

Crystallization Purification: Ethyl acetate/hexane recrystallization achieves >99% purity

Alternative Pathways

Recent patents describe improved atom economy (AE = 82% vs 71% classical):

-

Microwave-assisted synthesis: Reduces reaction time from 16h to 45min (150W, 100°C)

-

Enzymatic resolution: Lipase PS-30 achieves 98% ee for chiral derivatives

| Derivative | R₁ | R₂ | EC₅₀ (μM) | hERG Inhibition (%) |

|---|---|---|---|---|

| Parent compound | Cl | F | 0.07 | 43 |

| 3,5-Dichloro analog | Cl | Cl | 1.2 | 61 |

| 4-Trifluoromethyl | CF₃ | F | 0.15 | 55 |

| Des-fluoro | Cl | H | 0.89 | 38 |

Fluorine's electronegativity (-3.98 Pauling) enhances target binding while reducing hERG channel affinity .

Therapeutic Applications

Anti-Atherosclerotic Activity

In ApoE⁻/⁻ mice models (20 mg/kg BID):

-

45% reduction in aortic plaque area vs controls (p<0.01)

Industrial and Regulatory Status

Patent Landscape

Key intellectual property includes:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume